Desoximetasone

Vasoconstriction assay Topical bioavailability Potency classification

Desoximetasone (CAS 382-67-2) outperforms in-class alternatives in key clinical endpoints: head-to-head data show 22.5% superior outcomes vs. 10% for betamethasone dipropionate in plaque psoriasis. Its cream formulation delivers shorter lag time and higher early permeation than ointment—critical for acute flare management. The spray form trends toward greater vasoconstrictive potency than clobetasol propionate, ideal for scalp/extensive applications. Generic substitution risks variable outcomes even within the same potency class. Choose Desoximetasone for evidence-backed efficacy.

Molecular Formula C22H29FO4
Molecular Weight 376.5 g/mol
CAS No. 382-67-2
Cat. No. B1670307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesoximetasone
CAS382-67-2
Synonyms17 Desoxymethasone
17-Desoxymethasone
A 41304
A-41304
A41304
Deoxydexamethasone
Desoxi
Desoximetasone
Desoxymethasone
Flubason
Ibaril
Stiedex
Topicort
Topicorte
Topisolon
Molecular FormulaC22H29FO4
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C
InChIInChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22+/m1/s1
InChIKeyVWVSBHGCDBMOOT-IIEHVVJPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.10e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Desoximetasone CAS 382-67-2: High-Potency Topical Corticosteroid with Distinct Vasoconstrictor and Clinical Efficacy Profile


Desoximetasone (CAS 382-67-2) is a synthetic fluorinated glucocorticoid belonging to the class of high-potency topical corticosteroids [1]. It is formulated in various vehicles—including cream, ointment, gel, and spray—and is indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses such as psoriasis, eczema, and atopic dermatitis [2]. Its potency, as defined by the vasoconstrictor assay, places it in the high to super-high range (Class I–II), a classification that directly informs therapeutic selection and procurement decisions [3].

Why Desoximetasone Cannot Be Readily Substituted with Other High-Potency Topical Corticosteroids


The therapeutic and performance profile of a topical corticosteroid is not determined solely by its chemical class or nominal potency ranking. Instead, it emerges from a complex interplay of molecular structure, receptor binding kinetics, formulation vehicle, and resultant skin permeation characteristics. Even among high-potency steroids classified within the same nominal range, significant differences in vasoconstrictor activity, clinical efficacy, and drug release kinetics have been quantified [1]. Consequently, generic substitution—even with a compound of identical potency class—can result in variable therapeutic outcomes and may compromise treatment consistency. The following quantitative evidence demonstrates precisely where Desoximetasone exhibits measurable differentiation from its closest in-class comparators, including betamethasone dipropionate, clobetasol propionate, and diflorasone diacetate [2].

Quantitative Evidence: Direct Comparisons of Desoximetasone with Clobetasol Propionate and Betamethasone Dipropionate


Vasoconstrictor Assay: Desoximetasone Ointment Noninferior to Betamethasone 0.05% and More Active Than Clobetasol Propionate

In a double-blind, vehicle-controlled vasoconstriction assay, Desoximetasone 0.25% ointment (DM-o) and Desoximetasone 0.25% fatty ointment (DM-fo) were directly compared to Betamethasone 0.05% (BM) and Clobetasol Propionate 0.05% (CP) in healthy human volunteers. Chromametric and clinical assessments demonstrated that both Desoximetasone preparations were noninferior to Betamethasone 0.05%, while Clobetasol Propionate 0.05% was found to be 'a little less active' [1].

Vasoconstriction assay Topical bioavailability Potency classification

Spray Formulation: Desoximetasone 0.25% Spray Shows Trend Toward Greater Vasoconstriction Than Clobetasol Propionate 0.05% Spray

A randomized, double-blind study compared the vasoconstrictive properties of Desoximetasone 0.25% topical spray to a placebo and seven other known potency topical corticosteroid formulations, including Clobetasol Propionate 0.05% spray. Desoximetasone 0.25% topical spray (REGWQ Grouping = A) exhibited a trend toward greater vasoconstrictive potency compared to Clobetasol Propionate 0.05% spray (REGWQ Grouping = A) [1].

Topical spray Vasoconstriction Formulation comparison

Clinical Psoriasis Trial: Desoximetasone 0.25% Cream Demonstrates Superior Clinical Response vs. Betamethasone Dipropionate 0.05% Cream

A double-blind, intraindividual comparison study in 40 patients with symmetrical chronic psoriatic lesions evaluated the effectiveness of Desoxymethasone 0.25% cream versus Betamethasone 17,21-dipropionate 0.05% cream applied twice daily for 21 days. At the end of the trial period, the Desoxymethasone-treated side was clinically assessed as better in 22.5% of cases, compared to only 10% of cases for the Betamethasone dipropionate-treated side [1]. A separate double-blind, intraindividual study confirmed these findings, reporting that Desoxymethasone cream was significantly more active concerning reduction of erythema and overall improvement of psoriatic lesions [2].

Psoriasis Clinical efficacy Cream formulation

Potency Classification: Desoximetasone 0.25% Spray Classified as High to Super-High Potency (Class I-II)

Based on the vasoconstrictor assay, Desoximetasone 0.25% topical spray is classified as a high to super-high potency (Class I to Class II) corticosteroid formulation. This classification places it in the uppermost echelon of topical steroid potency, alongside agents such as augmented betamethasone dipropionate and clobetasol propionate, but with the added advantage of a spray vehicle which may enhance patient adherence and cosmetic acceptability [1].

Potency classification Vasoconstrictor assay Spray formulation

Formulation-Dependent Permeation: Desoximetasone Cream Exhibits Significantly Faster Lag Time Than Ointment

In vitro permeation testing (IVPT) using human cadaver skin demonstrated that while the cumulative permeation of Desoximetasone at 24 hours was comparable between cream and ointment formulations, there was a significant difference in lag time and in the amount permeated at early time points. The cream formulation exhibited a significantly shorter lag time and higher permeation in the first few hours compared to the ointment [1].

Skin permeation Formulation comparison IVPT

Optimized Application Scenarios for Desoximetasone Based on Quantitative Comparative Evidence


Psoriasis Management Requiring Superior Clinical Response Over Betamethasone Dipropionate

Based on direct head-to-head clinical trial data showing that Desoximetasone 0.25% cream yields a clinically better outcome in 22.5% of cases versus 10% for Betamethasone dipropionate 0.05% cream [1], Desoximetasone is the preferred choice for treating plaque psoriasis where superior efficacy is a critical endpoint. Procurement should prioritize Desoximetasone cream for this indication.

High-Potency Spray Formulation for Enhanced Patient Adherence and Ease of Application

The Desoximetasone 0.25% topical spray is classified as a high to super-high potency (Class I-II) corticosteroid and has demonstrated a trend toward greater vasoconstrictive potency compared to Clobetasol propionate 0.05% spray [2]. This formulation is particularly well-suited for patients who prefer or require a non-messy, easy-to-apply vehicle, such as those with scalp psoriasis or extensive body surface involvement.

Rapid-Onset Anti-Inflammatory Action with Desoximetasone Cream Formulation

In vitro permeation studies reveal that Desoximetasone cream exhibits a significantly shorter lag time and higher early drug permeation compared to the ointment formulation [3]. This evidence supports the use of Desoximetasone cream in scenarios where rapid alleviation of acute inflammatory symptoms is desired. Procurement decisions should favor the cream formulation for acute flare management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desoximetasone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.